3-(Azetidin-1-YL)piperidine
Overview
Description
3-(Azetidin-1-YL)piperidine is a heterocyclic compound that features both azetidine and piperidine rings Azetidine is a four-membered nitrogen-containing ring, while piperidine is a six-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-YL)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
Another approach involves the Pd-catalyzed cross-coupling reaction between t-butyl (N-benzylazetidine-3-yl)carboxylate and (het)aryl halides
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and choice of catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom in the azetidine or piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of N-substituted azetidine or piperidine derivatives.
Scientific Research Applications
3-(Azetidin-1-YL)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-YL)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring with similar reactivity and applications.
Piperidine: A six-membered nitrogen-containing ring widely used in medicinal chemistry.
Spiro-oxindole piperidines: Compounds with a spiro-oxindole core and piperidine ring, used as mGlu2 receptor positive allosteric modulators.
Uniqueness
3-(Azetidin-1-YL)piperidine is unique due to the combination of azetidine and piperidine rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its uniqueness.
Properties
IUPAC Name |
3-(azetidin-1-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-8(7-9-4-1)10-5-2-6-10/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJSNSJKBMNVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1290136-92-3 | |
Record name | 3-(azetidin-1-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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